4-Amino-6-bromopyridin-2-ol
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Overview
Description
4-Amino-6-bromopyridin-2-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromopyridin-2-ol typically involves the bromination of 2-amino-4-hydroxypyridine. The reaction is carried out using bromine in an aqueous medium, often under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as a potential method for producing hydroxylated pyridines .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromopyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-amino-2-hydroxypyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-amino-2-hydroxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-bromopyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug design.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-bromopyridin-2-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, including the inhibition of certain enzymes and modulation of signaling pathways involved in inflammation and other biological processes .
Comparison with Similar Compounds
2-Amino-6-bromopyridine: Similar in structure but lacks the hydroxyl group at the 2-position.
4-Bromo-2-hydroxypyridine: Similar but lacks the amino group at the 4-position.
3-Pyridinol, 2-bromo-: Similar but with the bromine and hydroxyl groups at different positions.
Uniqueness: 4-Amino-6-bromopyridin-2-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C5H5BrN2O |
---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
4-amino-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) |
InChI Key |
DUCYFUUUJUFSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)N |
Origin of Product |
United States |
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